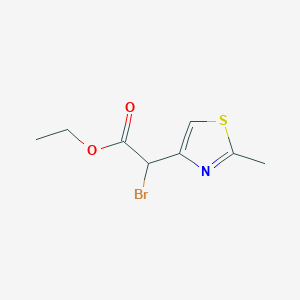
(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a furan ring. This compound is of interest in various fields due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylfuran and a suitable chiral auxiliary.
Formation of Intermediate: The furan ring is functionalized to introduce the necessary substituents. This may involve reactions such as halogenation, followed by substitution with an appropriate nucleophile.
Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Final Steps: The protected amino and hydroxyl groups are deprotected under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and biocatalytic methods may also be employed to enhance efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, carbamates, or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Acyl chlorides, isocyanates, or alkyl halides.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of amides, carbamates, or other substituted derivatives.
Applications De Recherche Scientifique
(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for various functional materials.
Mécanisme D'action
The mechanism of action of (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-Amino-1-(5-methylfuran-2-YL)propan-2-OL: shares structural similarities with other chiral amino alcohols and furan derivatives.
Examples: (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)ethanol, (1R,2S)-1-Amino-1-(5-methylfuran-2-YL)butan-2-OL.
Uniqueness
Chirality: The specific (1R,2S) configuration imparts unique stereochemical properties.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and biological activity.
Furan Ring: The furan ring contributes to the compound’s aromaticity and potential for π-π interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(1R,2S)-1-amino-1-(5-methylfuran-2-yl)propan-2-ol |
InChI |
InChI=1S/C8H13NO2/c1-5-3-4-7(11-5)8(9)6(2)10/h3-4,6,8,10H,9H2,1-2H3/t6-,8+/m0/s1 |
Clé InChI |
AYVBPBMGWNLYBA-POYBYMJQSA-N |
SMILES isomérique |
CC1=CC=C(O1)[C@@H]([C@H](C)O)N |
SMILES canonique |
CC1=CC=C(O1)C(C(C)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)

![(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13040568.png)
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13040575.png)




